molecular formula C12H13N3O2S B3173841 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid CAS No. 950312-57-9

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid

Cat. No.: B3173841
CAS No.: 950312-57-9
M. Wt: 263.32 g/mol
InChI Key: JZRGXDFZXKBHCN-UHFFFAOYSA-N
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Description

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid is a complex organic compound belonging to the thiazolo[5,4-b]pyridine class. This compound features a thiazole ring fused to a pyridine ring, which is further connected to a piperidine ring with a carboxylic acid group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways.

Biochemical Pathways

The inhibition of PI3K affects several downstream pathways. One of the most significant is the AKT/mTOR pathway, which is involved in cell cycle progression and growth. The inhibition of PI3K leads to a decrease in the activation of AKT, thereby inhibiting mTOR, which can lead to a decrease in cell proliferation and growth .

Pharmacokinetics

The compound’s molecular weight, physical properties, and structure can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and growth due to the inhibition of the PI3K/AKT/mTOR pathway . This can potentially lead to a decrease in the growth of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid typically involves multiple steps. One common approach is the cyclization of thiazole derivatives with appropriate pyridine precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the fused ring system.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the thiazole or pyridine rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

  • Medicine: It has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals.

  • Industry: Its unique properties make it useful in the creation of advanced materials and chemical sensors.

Comparison with Similar Compounds

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid can be compared to other thiazolo[5,4-b]pyridine derivatives, such as:

  • 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid: This compound has a similar structure but features an oxazole ring instead of a thiazole ring.

  • Thiazolo[4,5-b]pyridine derivatives: These compounds have variations in the substitution pattern and functional groups attached to the thiazole and pyridine rings.

Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-11(17)8-3-2-6-15(7-8)12-14-9-4-1-5-13-10(9)18-12/h1,4-5,8H,2-3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRGXDFZXKBHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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